1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate
Overview
Description
“1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate” is a chemical compound with the CAS Number: 338760-26-2 . It has a molecular weight of 275.3 and its IUPAC name is this compound . The compound is stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-11(13(17)19-4)10-7-5-6-8-12(10)16/h5-9H,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . Its Log Po/w values range from 2.05 to 3.27, indicating its lipophilicity . The compound is soluble, with a solubility ranging from 0.0277 mg/ml to 0.102 mg/ml .Scientific Research Applications
Synthesis of Complex Organic Compounds
1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate is involved in the synthesis of complex organic compounds. For instance, a study reports the synthesis of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates. These compounds are derivatives of the bis-indole alkaloid topsentin, although they showed limited anticancer activity against human tumor cell lines (Carbone et al., 2013).
Catalysis in Chemical Reactions
The compound plays a role in catalysis, particularly in the oxidation of alcohols. A study demonstrated that in the presence of copper(I) chloride, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acted as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols, converting them into α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols (Shen et al., 2012).
Synthesis of Heterocyclic Compounds
Another application is in the synthesis of heterocyclic compounds. For example, N-substituted 2-bromo-1H-indole-3-carboxaldehydes were converted into various gamma-carboline derivatives with an additional ring fused across the 4- and 5-positions, using palladium-catalyzed intramolecular annulations. This process demonstrates the versatility of the compound in creating complex heterocyclic structures (Zhang & Larock, 2003).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound are synthesized for potential use as drugs. A recent study describes an efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates, which are important in the preparation of indole derivatives used in drug development (Akbari & Faryabi, 2023).
Development of Anticancer Agents
The compound is also used in the development of anticancer agents. A study reports the synthesis of N-Arylated Indole-3-Substituted-2-Benzimidazoles, showing potential as anticancer agents. These compounds were synthesized through N-arylation followed by condensation-oxidation protocol (Anwar et al., 2023).
Safety and Hazards
Future Directions
Mechanism of Action
- Indole derivatives, including this compound, often exhibit diverse biological activities due to their structural versatility . These activities may involve interactions with proteins, enzymes, or receptors.
Target of Action
Biochemical Pathways
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl indole-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-11(13(17)19-4)10-7-5-6-8-12(10)16/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWZQOSRBMJMJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652374 | |
Record name | 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
338760-26-2 | |
Record name | 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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